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molecular formula C11H14O B8571604 2-(2,3-Dimethylphenyl)propanal

2-(2,3-Dimethylphenyl)propanal

Cat. No. B8571604
M. Wt: 162.23 g/mol
InChI Key: GNEYVIZQCGXVEV-UHFFFAOYSA-N
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Patent
US09045433B2

Procedure details

2-(2,3-Dimethylphenyl)methyloxirane, compound of formula (XXII), prepared according to example 4 (0.84 g, 5.18 mmol), was dissolved in dry dichloromethane (50 mL) and powdered Cu(BF4)2 hydrate (318 mg) was added at room temperature. After 2 h at room temperature, the mixture was washed with water, dried over Na2SO4 and concentrated under reduced pressure to yield 0.84 g (100%) of the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 4
Quantity
0.84 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(BF4)2 hydrate
Quantity
318 mg
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:9][CH:10]1C[O:11]1.Cl[CH2:14]Cl>>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([CH3:14])[CH:10]=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)CC1OC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)CC1OC1
Step Two
Name
example 4
Quantity
0.84 g
Type
reactant
Smiles
Step Three
Name
Cu(BF4)2 hydrate
Quantity
318 mg
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC=C1C)C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.84 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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